(S)-2-Methylbutyl acetate

Enantioselective analysis Natural flavour authenticity Chiral GC

(S)-2-Methylbutyl acetate (CAS 6493-92-1) is a chiral acetate ester formed by the condensation of (S)-2-methylbutan-1-ol and acetic acid. It belongs to the class of branched‑chain volatile esters and is distinguished by its (S)-configuration at the single asymmetric carbon.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 6493-92-1
Cat. No. B149018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylbutyl acetate
CAS6493-92-1
Synonyms2S-Methylbutyl acetate
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)C
InChIInChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyXHIUFYZDQBSEMF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methylbutyl Acetate (CAS 6493-92-1) Baseline Overview and In‑Class Context


(S)-2-Methylbutyl acetate (CAS 6493-92-1) is a chiral acetate ester formed by the condensation of (S)-2-methylbutan-1-ol and acetic acid. It belongs to the class of branched‑chain volatile esters and is distinguished by its (S)-configuration at the single asymmetric carbon. Basic physicochemical constants include a density of 0.9±0.1 g/cm³ and a boiling point of 135.1±8.0 °C at 760 mmHg . In natural matrices such as apples and fermented beverages, it is biosynthesised exclusively via the Ehrlich pathway from l‑isoleucine, resulting in near‑complete stereochemical fidelity [1][2].

Chiral reference standard for flavour authenticity research
Biosynthetic fidelity via Ehrlich pathway from L‑isoleucine
Reported enantiomeric purity >99% in apple and wine matrices

Why Generic Substitution of (S)-2-Methylbutyl Acetate (CAS 6493-92-1) Fails in Flavour and Aroma Applications


While 2‑methylbutyl acetate is often listed generically without stereochemical specification, the (S)- and (R)-enantiomers possess distinct sensory properties and biological origins. In all surveyed commercial wines (n=106) and in fresh apples, the (R)-enantiomer is either absent or present at <0.3% relative abundance, whereas racemic or (R)-enriched forms arise only under atypical fermentation conditions (e.g., certain cheeses where the R:S ratio reaches 57:43) [1]. Moreover, the olfactory threshold of (S)-2-methylbutyl acetate varies by up to 3.5‑fold depending on the matrix—from 5 µg/L in water to 1083 µg/L in a fruity reconstitution—making generic concentration‑based substitution unreliable for achieving target sensory profiles [1][2]. Consequently, a non‑chiral specification (CAS 624-41-9) or an isoamyl acetate blend introduces unpredictable enantiomeric and matrix‑dependent sensory outcomes that cannot be corrected by simple concentration adjustment.

Racemic 2‑methylbutyl acetate Introduces the (R)-enantiomer absent in natural matrices, shifting sensory profile away from the authentic signature.
Isoamyl acetate (3‑methylbutyl) A fermentation artifact, not a genuine apple constituent; lacks the enantiomeric specificity of the (S)-form.

(S)-2-Methylbutyl Acetate (CAS 6493-92-1) Quantitative Differentiation Evidence Guide


Near‑Absolute Enantiomeric Purity in Natural Matrices Versus Racemic Mixtures

In a comprehensive chiral GC analysis of 106 commercial wines (78 red, 28 white), the (S)-enantiomer of 2‑methylbutyl acetate was the exclusive form detected; the (R)-enantiomer was below the limit of detection of 1 µg/L in all samples [1]. Parallel studies in fresh apples reported (S)-configuration dominance with only 0.3% of the (R)-enantiomer detectable, corresponding to an enantiomeric purity >99% [2]. In contrast, certain fermented dairy products exhibit a reversed R:S ratio of 57:43, underscoring that the (S)-form is the authentic natural signature in fruit and wine matrices [1].

Enantiomeric purity
Head-to-head
(S)-enantiomer >99% in wines; R not detected
Racemic: 50:50; some cheeses R:S 57:43
Natural-occurrence enantiomer marker
Chiral GC on cyclodextrin phases
Enantioselective analysis Natural flavour authenticity Chiral GC

Olfactory Thresholds and Subthreshold Sensory Modulation

The olfactory detection threshold of (S)-2‑methylbutyl acetate was determined to be 313 µg/L in a 12% (v/v) dilute alcohol solution and 1083 µg/L in a complex fruity aromatic reconstitution—a 3.5‑fold difference [1]. Notably, these thresholds are substantially higher than the 5 µg/L reported in water and 160 µg/L in wine for the generic (racemic) compound, highlighting a strong matrix dependence that must be considered during formulation [2]. At subthreshold concentrations, (S)-2‑methylbutyl acetate was shown to enhance the perception of blackberry‑fruit and banana notes and to modify the overall fruity aroma profile without being detectable itself [1].

Olfactory threshold
Reported
313 µg/L (12% alcohol); 1083 µg/L (fruity reconstitution)
Racemic: 5 µg/L water; 160 µg/L wine
Strong matrix-dependent threshold difference
Subthreshold enhancement reported in model wine
Sensory science Flavour perception Matrix effects

Differential Storage Stability in Apple Matrices

In a deuterium‑labelling study of Red Delicious apples, 2‑methylbutyl acetate was the only volatile ester that did not exhibit a significant reduction in concentration following controlled atmosphere (CA) storage. While other esters such as hexyl acetate and butyl acetate declined markedly, the biosynthesis and retention of 2‑methylbutyl acetate remained stable, with its production being limited primarily by substrate (2‑methylbutanol) availability rather than enzymatic activity [1].

Storage stability
Head-to-head
2‑Methylbutyl acetate stable after CA storage
Hexyl/butyl acetate declined significantly
Storage-stability endpoint context
Substrate-limited retention in apple
Postharvest biology Controlled atmosphere storage Volatile ester stability

Natural Occurrence vs. Fermentation Artifact in Apple Products

Enantioselective analysis of apple volatiles demonstrated that 2‑methylbutyl acetate, along with 2‑methylbutanoic acid and 2‑methylbutanol, is a genuine constituent of the apple flavour profile, occurring exclusively in the (S)-configuration with >99% enantiomeric purity [1]. In stark contrast, the structurally analogous 3‑methylbutyl acetate (isoamyl acetate) was identified as a fermentation product not naturally present in intact apple tissue. This distinction allows (S)-2‑methylbutyl acetate to serve as an authenticity marker for non‑fermented apple products.

Authenticity marker
Class-level
(S)-2‑methylbutyl acetate genuine apple compound
3‑Methylbutyl acetate is fermentation artifact
Authenticity differentiation context
Enantiomeric purity >99% in fresh apple
Food authenticity Fermentation marker Apple aroma

Regulatory Safety Acceptance and GRAS Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2‑methylbutyl acetate and assigned an Acceptable Daily Intake (ADI) of 'Acceptable', with the comment that there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This evaluation applies to the compound as a flavouring agent and supports its use in food applications without quantitative restriction, a status not automatically extended to all chiral esters or less well‑characterised alternatives.

Regulatory status
Reported
JECFA ADI: Acceptable; no safety concern at current intake
Regulatory-acceptance context
Unrestricted flavouring use; JECFA 1997
Flavour regulation JECFA Food safety

(S)-2-Methylbutyl Acetate (CAS 6493-92-1) Best‑Fit Research and Industrial Application Scenarios


Authenticity Verification and Quality Control in Natural Apple Flavourings

The exclusive presence of the (S)-enantiomer (>99% ee) in apple tissue makes (S)-2‑methylbutyl acetate an indispensable reference standard for verifying the natural origin of apple flavour ingredients. Chiral GC‑MS quantification of the (R)-enantiomer at <0.3% confirms that a product is derived from genuine fruit or fermentation rather than from chemical synthesis or adulteration with racemic mixtures [1]. Procurement of high‑enantiopurity (S)-2‑methylbutyl acetate therefore supports regulatory compliance and label claims of 'natural' status.

Subthreshold Flavour Enhancement in Wine and Beverage Formulation

Because (S)-2‑methylbutyl acetate enhances blackberry‑fruit and banana notes even at concentrations below its own olfactory threshold (313 µg/L in 12% alcohol; 1083 µg/L in fruity matrices), it can be used to fine‑tune the aroma profile of wines, ciders, and flavoured alcoholic beverages without introducing a detectable artificial character [1]. This subthreshold modulatory effect has been empirically demonstrated in model wine solutions and cannot be assumed for racemic 2‑methylbutyl acetate or for isoamyl acetate, which lacks this specific sensory interaction.

Postharvest Biology Research and Storage Optimisation

The unique stability of 2‑methylbutyl acetate under controlled atmosphere storage—where it remains the only volatile ester not significantly reduced—positions this compound as a critical biomarker for monitoring apple maturity and storage quality [1]. Researchers and quality assurance laboratories can use (S)-2‑methylbutyl acetate reference materials to calibrate analytical methods and to track the impact of storage conditions on flavour retention in apple cultivars.

Synthetic Biology and Fermentation Engineering for Natural Flavour Production

The elucidation of the Ehrlich pathway from l‑isoleucine to (S)-2‑methylbutyl acetate, and the demonstration that the pathway enzymes are not enantiospecific except at the initial amino acid stage, provides a clear blueprint for engineering yeast or plant cell factories to produce high‑purity (S)-2‑methylbutyl acetate [1][2]. Procuring the pure (S)-enantiomer as a reference standard is essential for verifying the stereochemical fidelity of bio‑produced flavour esters and for optimising fermentation conditions to maximise yield of the desired stereoisomer.

Application
Selection Property
Validation Focus
Authenticity verification of natural apple flavourings
Enantiomeric-purity context
Chiral GC‑MS quantification; (R)-enantiomer absence review
Subthreshold sensory modulation studies in wine matrices
Sensory-modulation assay context
Olfactory-threshold and matrix-effect review
Postharvest storage stability research in apple
Storage-stability endpoint context
Volatile ester retention profiling
Synthetic biology and fermentation engineering for natural flavour production
Biosynthetic-pathway fidelity context
Enantiomeric purity verification; substrate supply assessment

Technical Documentation Hub

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30 linked technical documents
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